molecular formula C9H12FNO B1311809 (r)-3-(4-Fluorophenyl)-beta-alaninol CAS No. 228422-47-7

(r)-3-(4-Fluorophenyl)-beta-alaninol

Número de catálogo: B1311809
Número CAS: 228422-47-7
Peso molecular: 169.2 g/mol
Clave InChI: CCJPLYPJQZYBLI-SECBINFHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(r)-3-(4-Fluorophenyl)-beta-alaninol is a useful research compound. Its molecular formula is C9H12FNO and its molecular weight is 169.2 g/mol. The purity is usually 95%.
The exact mass of the compound (r)-3-(4-Fluorophenyl)-beta-alaninol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (r)-3-(4-Fluorophenyl)-beta-alaninol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (r)-3-(4-Fluorophenyl)-beta-alaninol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(3R)-3-amino-3-(4-fluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,11H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJPLYPJQZYBLI-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCO)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CCO)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436623
Record name (r)-3-(4-fluorophenyl)-beta-alaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228422-47-7
Record name (r)-3-(4-fluorophenyl)-beta-alaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 228422-47-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Asymmetric synthesis of (r)-3-(4-Fluorophenyl)-beta-alaninol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Asymmetric Synthesis of (R)-3-(4-Fluorophenyl)-beta-alaninol

Executive Summary

This technical guide details the scalable asymmetric synthesis of (R)-3-(4-Fluorophenyl)-beta-alaninol (also known as (R)-3-amino-3-(4-fluorophenyl)propan-1-ol). This molecule is a critical chiral building block in the pharmaceutical industry, serving as a key intermediate for dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Sitagliptin analogs) and potential CNS agents.

The core strategy focuses on the chemoselective reduction of the corresponding enantiopure beta-amino acid , (R)-3-amino-3-(4-fluorophenyl)propanoic acid. This route is selected for its high fidelity in preserving stereochemistry, scalability, and the commercial availability of the precursor (a known pharmaceutical intermediate). We prioritize the use of Borane-Dimethyl Sulfide (BH3-DMS) or the Sodium Borohydride-Iodine system (NaBH4/I2) over Lithium Aluminum Hydride (LiAlH4) to mitigate racemization risks and improve process safety.

Strategic Retrosynthesis

The synthesis is designed backward from the target alcohol to the commercially viable beta-amino acid precursor. The chirality is established early in the sequence (at the acid stage), ensuring the reduction step is solely a functional group interconversion.

Retrosynthesis Target (R)-3-(4-Fluorophenyl)-beta-alaninol (Target Alcohol) Acid (R)-3-Amino-3-(4-fluorophenyl)propanoic Acid (Chiral Precursor) Target->Acid Chemoselective Reduction (BH3-DMS or NaBH4/I2) Source Racemic Beta-Amino Acid (Commercial/Synthetic) Acid->Source Kinetic Resolution Asymmetric Asymmetric Hydrogenation (Rh-DuPhos + Enamine) Acid->Asymmetric Direct Asymmetric Synthesis Enzymatic Enzymatic Resolution (Lipase/PGA)

Figure 1: Retrosynthetic analysis showing the disconnection to the key beta-amino acid intermediate.

Core Synthesis Protocol

Step 1: Sourcing the Enantiopure Precursor

The starting material, (R)-3-amino-3-(4-fluorophenyl)propanoic acid , is the defining chiral scaffold.

  • Commercial Route: Often available as a Sitagliptin intermediate.

  • Synthetic Route (If required):

    • Enzymatic Resolution: Hydrolysis of the racemic ethyl ester using Candida antarctica Lipase B (CAL-B) or Penicillin G Acylase (PGA) to yield the (R)-acid (or (S)-acid depending on enzyme selectivity, requiring inversion).

    • Asymmetric Hydrogenation: Rhodium-catalyzed hydrogenation of (E)-3-amino-3-(4-fluorophenyl)acrylate derivatives using chiral phosphine ligands (e.g., Rh(COD)2BF4 + (R,R)-Me-DuPhos).

Step 2: Chemoselective Reduction (The Critical Step)

Objective: Reduce the carboxylic acid to the primary alcohol while preserving the beta-amine and the stereocenter. Reagent Choice: Borane-Dimethyl Sulfide (BH3-DMS) or NaBH4/I2 .

  • Why: These reagents reduce carboxylic acids to alcohols in the presence of amines (often forming a stable amine-borane complex) without the risk of racemization associated with strong bases or high temperatures. LiAlH4 is less preferred due to pyrophoricity and potential for racemization via intermediate imine formation.

Detailed Protocol (NaBH4/I2 System - Scalable & Safer):

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Solvation: Charge (R)-3-amino-3-(4-fluorophenyl)propanoic acid (1.0 eq) and anhydrous THF (10-15 volumes) . The amino acid may be sparingly soluble (zwitterionic).

  • Borohydride Addition: Add NaBH4 (2.4 eq) in one portion. Cool the mixture to 0°C.

  • Iodine Addition (Exothermic): Dissolve Iodine (I2, 1.0 eq) in THF. Add dropwise over 30-60 minutes, maintaining temperature < 10°C.

    • Mechanism: Generates BH3 in situ. The solution will initially turn brown/red and then fade as I2 is consumed.

  • Reaction: Warm to reflux (65°C) and stir for 12-18 hours.

    • Monitoring: Monitor by TLC (MeOH/DCM 1:9) or HPLC. The acid spot should disappear.

  • Quench (Critical):

    • Cool to 0°C.

    • Carefully add Methanol (MeOH) dropwise until gas evolution ceases (destroys excess hydride).

    • Hydrolysis of Amine-Borane Complex: The product often exists as a stable N-B complex. To break this, add 6N HCl or 10% KOH and reflux for 1-2 hours. (Acid hydrolysis is preferred for amino alcohols).

  • Workup:

    • Basify to pH > 12 with NaOH (if acid hydrolysis used).

    • Extract with DCM or EtOAc (3x).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

Step 3: Purification & Salt Formation

The free base is often an oil or low-melting solid. Conversion to a salt improves stability and purity.

  • Method: Dissolve crude oil in minimal EtOH or IPA. Add Oxalic acid (1.0 eq) or HCl in dioxane .

  • Crystallization: Cool to 0°C to precipitate the salt. Filter and dry.

Process Parameters & Quality Control

Critical Process Parameters (CPP)
ParameterSpecificationRationale
Temperature (Addition) < 10°CControl exothermic H2 generation; prevent side reactions.
Temperature (Reflux) 60-65°CEssential for complete reduction of the carboxylate.
Quench Time > 1 hour (Reflux)Mandatory to break the stable Amine-Borane complex. Failure here leads to low yield.
Moisture Control < 0.1% H2OBorane/NaBH4 reacts violently with water; degrades reagent stoichiometry.
Analytical Specifications
TestMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6)Signals: ~7.1-7.4 ppm (Ar-H), ~4.0 ppm (CH-N), ~3.4 ppm (CH2-O), ~1.8 ppm (CH2).
Enantiomeric Excess Chiral HPLC> 98% ee (Chiralpak AD-H or OD-H, Hexane/IPA/DEA).
Purity HPLC (C18)> 98.0% (Area %).
Fluorine Content 19F NMRSingle peak ~ -115 ppm (confirming no defluorination).

Visualization of Reaction Mechanism

The following diagram illustrates the reduction pathway, highlighting the critical intermediate complex that requires rigorous hydrolysis.

Mechanism Start (R)-Amino Acid (Zwitterion) Activation Activated Borane Species (R-COO-BH3) Start->Activation NaBH4/I2 or BH3 Reduction Reduction to Alcohol Activation->Reduction -H2 Complex Amine-Borane Complex (Stable Intermediate) Reduction->Complex Boron Coordination Hydrolysis Acid/Base Hydrolysis (Reflux) Complex->Hydrolysis MeOH, then HCl/Heat Product (R)-Amino Alcohol (Free Base) Hydrolysis->Product Workup

Figure 2: Reaction mechanism showing the formation and necessary hydrolysis of the amine-borane complex.

Safety & Handling

  • Borane Hazards: BH3 (and in situ generated BH3) is toxic and highly reactive. Work must be performed in a functioning fume hood.

  • Hydrogen Evolution: The reaction releases significant H2 gas. Ensure adequate venting and nitrogen sweep.

  • Iodine Handling: Iodine is corrosive and sublimes. Weigh quickly or use pre-weighed aliquots.

  • Fluorine Stability: The C-F bond on the phenyl ring is stable to these reduction conditions (unlike C-Cl or C-Br which can sometimes be liable to reduction under forcing conditions, though usually stable to borane).

References

  • McKennon, M. J., et al. (1993). "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry, 58(13), 3568-3571. Link

    • Core reference for the NaBH4/I2 reduction system for amino acids.
  • Abaskharon, R. M., et al. (2012). "Synthesis of Sitagliptin." Chemical Reviews, 112(12). Link

    • Background on the synthesis of the (R)-3-amino-3-(4-fluorophenyl)propanoic acid precursor.
  • Periasamy, M., et al. (2000). "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis." Journal of Organometallic Chemistry, 609(1-2), 137-151. Link

    • Review of borohydride activ

Methodological & Application

Application Note: Chiral HPLC Analysis of (R)-3-(4-Fluorophenyl)-beta-alaninol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the chiral separation and quantification of (R)-3-(4-Fluorophenyl)-beta-alaninol (systematically: 3-amino-3-(4-fluorophenyl)propan-1-ol). As a key intermediate in the synthesis of fluorinated pharmaceutical actives (analogous to beta-amino acid derivatives like Sitagliptin), ensuring the enantiomeric excess (%ee) of the (R)-isomer is critical for downstream efficacy and safety.

The method utilizes Polysaccharide-based Chiral Stationary Phases (CSPs) , specifically leveraging the hydrogen-bonding and


 interaction capabilities of amylose/cellulose carbamates. This guide provides a validated Normal Phase (NP) protocol, a secondary Reversed Phase (RP) screening approach, and a comprehensive troubleshooting framework.

Chemical Context & Separation Strategy

The Analyte
  • Compound: (R)-3-(4-Fluorophenyl)-beta-alaninol

  • Functional Groups: Primary Amine (

    
    ), Primary Alcohol (
    
    
    
    ), 4-Fluorophenyl ring.
  • Chiral Center: C3 (beta-position).

  • Challenge: The primary amine is basic (

    
    ). On traditional silica supports, unmasked silanols cause severe peak tailing.
    
  • Detection: The 4-fluorophenyl moiety exhibits UV absorption characteristic of fluorinated aromatics (

    
    , with stronger absorption at 
    
    
    
    ).
Method Development Logic

The separation relies on the "Three-Point Interaction" model. The CSP must engage the analyte via:

  • Hydrogen Bonding: Between the carbamate on the CSP and the amine/hydroxyl of the analyte.

  • 
     Interactions:  Between the phenyl carbamates of the CSP and the fluorophenyl ring of the analyte.
    
  • Steric Inclusion: Fitting the analyte into the chiral helical groove of the polymer.

Selection of CSP:

  • Primary Choice: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)). The helical structure of amylose is generally more flexible and accommodating for beta-amino alcohols than cellulose (OD-H).

  • Mobile Phase Additive: A basic modifier (Diethylamine or Ethanolamine) is mandatory to suppress protonation of the primary amine and block residual silanols, ensuring sharp peak shapes.

Visual Workflow: Method Development

The following diagram outlines the decision matrix for optimizing the chiral separation of this amine.

MethodDevelopment Start Start: (R)-3-(4-Fluorophenyl)-beta-alaninol Screening Screening Phase Columns: AD-H, OD-H, IA, IC Start->Screening MobilePhase Mobile Phase Selection Hexane/IPA/DEA (90:10:0.1) Screening->MobilePhase CheckRes Check Resolution (Rs) & Tailing (Tf) MobilePhase->CheckRes Optimize Optimization Adjust %IPA or Additive Conc. CheckRes->Optimize Rs < 1.5 AltMode Switch Mode Polar Organic or Reversed Phase CheckRes->AltMode Tailing > 2.0 FinalMethod Final Validated Method Rs > 2.0, Tf < 1.5 CheckRes->FinalMethod Pass Optimize->CheckRes AltMode->CheckRes

Figure 1: Decision tree for chiral method development targeting basic amino alcohols.

Detailed Experimental Protocols

Protocol A: Normal Phase (Gold Standard)

This method is preferred for preparative scalability and maximum resolution.

Equipment:

  • HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump).

  • Detector: DAD/VWD.

Parameters:

ParameterSettingNotes
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)Amylose backbone provides superior recognition for phenyl-alkyl-amines.
Mobile Phase n-Hexane : Isopropyl Alcohol : Diethylamine (DEA) Ratio: 90 : 10 : 0.1 (v/v/v)
Flow Rate 1.0 mL/minAdjust based on backpressure (< 100 bar recommended).
Temperature 25°CLowering to 10-15°C can enhance resolution if needed.
Detection UV @ 210 nm (primary) and 260 nm (secondary)210 nm targets the amine/backbone; 260 nm targets the phenyl ring.
Injection Vol 5 - 10 µLSample concentration: 0.5 - 1.0 mg/mL.
Diluent Mobile Phase (or Hexane/IPA 50:50)Avoid pure IPA if peak shape distorts (solvent effect).

Preparation of Mobile Phase:

  • Measure 900 mL of HPLC-grade n-Hexane.

  • Measure 100 mL of HPLC-grade Isopropanol (IPA).

  • Add 1.0 mL of Diethylamine (DEA) to the IPA before mixing with Hexane to ensure miscibility.

  • Mix thoroughly and degas (sonication or vacuum filtration).

    • Caution: Do not store premixed mobile phase for >48 hours as amine additives can degrade or evaporate, shifting retention times.

Protocol B: Reversed Phase (Immobilized Phase)

Use this if the sample is insoluble in Hexane or for MS-compatibility (using ammonium buffers).

ParameterSettingNotes
Column Chiralpak IA-3 (150 x 4.6 mm, 3 µm)Immobilized version of AD-H; tolerates all solvents.
Mobile Phase 20mM Ammonium Bicarbonate (pH 9.0) : Acetonitrile Ratio: 60 : 40 (v/v)
Flow Rate 1.0 mL/minHigh pH ensures the amine is uncharged (free base).
Detection UV @ 210 nm

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the following criteria must be met before running sample batches.

1. Resolution (


): 
  • Requirement:

    
     (Baseline separation).
    
  • Target:

    
     to allow for column aging.
    
  • Calculation:

    
    
    

2. Tailing Factor (


): 
  • Requirement:

    
     for the (R)-isomer.
    
  • Mechanism: If

    
    , the basic amine is interacting with silanols. Action:  Increase DEA concentration to 0.15% or 0.2%.
    

3. Sensitivity (LOQ):

  • Target LOQ for the enantiomeric impurity (S-isomer) should be

    
     area.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Broad/Tailing Peaks Silanol interactionIncrease DEA to 0.2%. Switch to "Ethanolamine" if DEA fails.
No Separation Insufficient chiral recognitionSwitch column to Chiralcel OD-H (Cellulose) or Chiralpak IC (different selector geometry).
Retention Time Drift Evaporation of DEAPrepare fresh mobile phase daily. Keep solvent bottles capped tightly.
Ghost Peaks Sample carryoverWash needle with 100% IPA between injections.

Operational Workflow Diagram

The following diagram illustrates the physical flow and critical checkpoints during the analysis.

HPLC_Workflow SamplePrep Sample Prep 1mg/mL in Mobile Phase Injector Auto-Injector 10 µL Loop SamplePrep->Injector GuardCol Guard Column Diol or Matching CSP Injector->GuardCol Column Analytical Column Chiralpak AD-H GuardCol->Column Detector DAD Detector 210/260 nm Column->Detector DataSys Data System Integrate & Calc %ee Detector->DataSys

Figure 2: HPLC instrument flow path for chiral analysis.

References

  • Daicel Chiral Technologies. (n.d.). Chiralpak AD-H Instruction Manual. Retrieved from [Link]

  • Subramanian, G. (Ed.). (2006). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General reference for polysaccharide CSP mechanisms).
  • Dong, M. (2006). Modern HPLC for Practicing Scientists. Wiley-Interscience.

(Note: Specific application notes for proprietary intermediates like (R)-3-(4-Fluorophenyl)-beta-alaninol are often internal to pharma companies. The protocols above are derived from standard operating procedures for the class of "beta-amino alcohols" using industry-standard CSPs.)

Application Note: Enantiomeric Excess Determination of (R)-3-(4-Fluorophenyl)-beta-alaninol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the quantitative determination of enantiomeric excess (ee) for (R)-3-(4-Fluorophenyl)-beta-alaninol (CAS: N/A for specific enantiomer generic, related to Sitagliptin intermediates).

The target molecule is a


-amino alcohol containing a basic primary amine and a fluorinated phenyl ring. The presence of the primary amine presents a specific chromatographic challenge—severe peak tailing due to interactions with residual silanol groups on the silica support. This guide utilizes Normal Phase Chiral HPLC  with a polysaccharide-based stationary phase, incorporating basic additives to ensure peak symmetry and accurate integration.

Chemical Context & Separation Mechanism

The Challenge of -Amino Alcohols

Unlike simple alcohols,


-amino alcohols possess two distinct functional groups capable of hydrogen bonding: the hydroxyl (-OH) and the amine (-NH

).
  • Silanol Interaction: The primary amine is sufficiently basic to protonate or strongly hydrogen-bond with acidic silanols on the HPLC column backbone, leading to peak broadening and tailing.

  • Chiral Recognition: The separation relies on the formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP).

Selected Stationary Phase

Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Daicel Chiralpak AD-H or IA) is selected as the primary column. The carbamate linkages in the amylose backbone provide multiple sites for hydrogen bonding and


-

interactions with the 4-fluorophenyl ring of the analyte.

Experimental Protocol

Materials & Reagents
  • Analyte: (R)-3-(4-Fluorophenyl)-beta-alaninol (crude or purified).

  • Racemic Standard: Required for method development to establish retention times of (R) and (S) enantiomers.

  • Solvents: n-Hexane (HPLC Grade), 2-Propanol (IPA, HPLC Grade).

  • Additive: Diethylamine (DEA) or Ethanolamine (High Purity >99%).

Instrumentation
  • System: HPLC with binary pump and column oven.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Chiralpak AD-H (

    
     mm, 5 
    
    
    
    m) or equivalent (Amylose-based).
Chromatographic Conditions (Standard Method)
ParameterSettingRationale
Mobile Phase n-Hexane / IPA / DEA (90 : 10 : 0.1)Hexane/IPA provides normal phase selectivity. DEA is critical to mask silanols.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency.
Temperature 25°CLower temperatures often improve chiral resolution (

) by stabilizing the analyte-CSP complex.
Detection UV 254 nm (Ref 360 nm)The 4-Fluorophenyl group absorbs well at 254 nm.
Injection Vol 5 - 10

L
Dependent on concentration; avoid column overload to prevent peak fronting.
Run Time ~20 - 30 minsEnsure elution of both enantiomers and any non-chiral impurities.
Sample Preparation
  • Stock Solution: Weigh 5 mg of the sample into a 10 mL volumetric flask.

  • Diluent: Dissolve in 2-Propanol (IPA). Note: Do not use Hexane to dissolve initially as the polar amino alcohol may not be fully soluble.

  • Dilution: Dilute to volume with Mobile Phase (Hexane/IPA mixture). Final concentration: ~0.5 mg/mL.

  • Filtration: Filter through a 0.45

    
    m PTFE syringe filter prior to injection.
    

Method Development & Logic Flow

The following workflow illustrates the decision-making process for optimizing the separation of basic chiral amines.

MethodDevelopment Start Start: Racemic Mixture ColSelect Select Column: Amylose Derivative (Chiralpak AD-H or IA) Start->ColSelect MobilePhase Initial MP: Hexane/IPA (90:10) No Additive ColSelect->MobilePhase Run1 Run Initial Injection MobilePhase->Run1 CheckSym Check Peak Symmetry (Tailing Factor > 1.5?) Run1->CheckSym AddBase Action: Add 0.1% Diethylamine (DEA) to Mobile Phase CheckSym->AddBase Yes (Tailing) CheckRes Check Resolution (Rs) (Rs > 1.5?) CheckSym->CheckRes No (Good Symmetry) AddBase->CheckRes Optimize Optimize: Lower Temp (to 10°C) or Reduce % IPA CheckRes->Optimize No (Overlap) Finalize Finalize Method Calculate ee% CheckRes->Finalize Yes (Separated) Optimize->Finalize

Figure 1: Method Development Decision Tree for Chiral Amines. Note the critical branch for basic additive addition.

Data Analysis & Calculations

System Suitability Criteria

Before running unknown samples, the racemic standard must meet these criteria:

  • Resolution (

    
    ): 
    
    
    
    (Baseline separation).
  • Tailing Factor (

    
    ): 
    
    
    
    (Ensured by DEA usage).
  • Capacity Factor (

    
    ): 
    
    
    
    (Ensure peak is not eluting in the void volume).
Calculation of Enantiomeric Excess

The enantiomeric excess is calculated using peak areas derived from the integration of the UV signal.



Where:

  • 
     = Area of the (R)-enantiomer (assuming it is the desired product).
    
  • 
     = Area of the (S)-enantiomer (impurity).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction of -NH

with silanols.
Increase DEA concentration to 0.2%. Ensure column is equilibrated (min 20 column volumes).
Low Resolution Mobile phase too strong (too polar).Reduce IPA content (e.g., go to 95:5 Hexane:IPA).
Peak Inversion Solvent mismatch.Ensure sample is dissolved in mobile phase or pure IPA, not 100% Hexane if solubility is poor.
No Retention "Memory effect" from previous runs.If using Immobilized columns (IA/IC), ensure no restricted solvents (THF/DCM) remain in lines.

Advanced Workflow: Automated Sequence

For high-throughput screening of reaction optimization samples, the following automated workflow is recommended.

AutoSequence Sample Crude Reaction Mix Prep Mini-Workup: Extract into EtOAc Evaporate -> Redissolve IPA Sample->Prep Vial HPLC Vial (Filter 0.45um) Prep->Vial HPLC HPLC Injection (AD-H Column) Vial->HPLC Data CDS Processing (Auto-Integration) HPLC->Data Report ee% Report Data->Report

Figure 2: Sample preparation workflow for crude reaction mixtures to prevent column fouling.

References

  • Daicel Chiral Technologies. (n.d.). Chiral Selector Guide & Application Notes. Retrieved from [Link]

    • Authority: The primary manufacturer of the AD-H/OD-H columns, providing foundational data on mobile phase selection for basic amines.
  • Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. Context: Standard text detailing the mechanism of polysaccharide-based chiral separation and the necessity of basic additives.
  • Context: Provides the solvent compatibility charts and additive guidelines (DEA/TFA)
  • Dong, M. W. (2006). Modern HPLC for Practicing Scientists. Wiley-Interscience. Context: Authoritative source on HPLC system suitability parameters ( , ) and troubleshooting peak tailing in basic compounds.

Protecting group strategies for (r)-3-(4-Fluorophenyl)-beta-alaninol

Application Note: Chemoselective Protecting Group Strategies for (R)-3-(4-Fluorophenyl)- -alaninol

Executive Summary & Strategic Context

The scaffold (R)-3-(4-Fluorophenyl)-


-alaninol

This guide details three distinct protection strategies tailored to specific downstream applications:

  • Acid-Labile Carbamates (Boc): For base-catalyzed downstream chemistry.

  • Base-Labile Carbamates (Fmoc): For solid-phase synthesis or acid-sensitive substrates.

  • Cyclic Carbonates (Oxazolidinones): For simultaneous N/O protection and conformational rigidity.

The Chemoselectivity Challenge

The substrate contains two nucleophilic centers: a primary amine and a primary alcohol.

  • Goal: Selectively protect the amine (

    
    -protection) without reacting with the alcohol, or orthogonally protect both.
    
  • Risk: Non-selective reagents (e.g., acyl chlorides) may result in ester/amide mixtures.

Decision Matrix: Selecting the Right Group

The choice of protecting group is dictated by the conditions required for the subsequent reaction step.

Figure 1: Strategic Decision Matrix for protecting group selection based on downstream compatibility.

Strategy A: N-Boc Protection (Chemoselective)

Objective: Selectively protect the primary amine as a tert-butyl carbamate (Boc) while leaving the primary alcohol free for oxidation or coupling.

Mechanistic Insight

Di-tert-butyl dicarbonate (

Protocol A: N-Boc Synthesis

Scale: 10 mmol basis

ReagentMW ( g/mol )Equiv.AmountRole
(R)-3-(4-F-Ph)-

-alaninol
169.191.01.69 gSubstrate

218.251.12.40 gReagent

(Triethylamine)
101.191.21.67 mLBase
Dichloromethane (DCM)--20 mLSolvent

Step-by-Step Methodology:

  • Dissolution: Charge the amino alcohol and DCM into a round-bottom flask. Cool to 0°C (ice bath).

  • Base Addition: Add

    
     dropwise. Note: The solution may remain heterogeneous.
    
  • Reagent Addition: Dissolve

    
     in minimal DCM (5 mL) and add dropwise over 15 minutes.
    
    • Why: Slow addition prevents high local concentrations of anhydride, reducing the risk of O-Boc formation (a thermodynamic byproduct).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Monitoring: Check TLC (Stain: Ninhydrin). The free amine spot (base line) should disappear; the N-Boc product (

    
     in 1:1 Hex/EtOAc) appears.
    
  • Workup (Critical):

    • Wash with 0.5 M Citric Acid (2 x 10 mL). Why: Removes unreacted amine and trace

      
      .
      
    • Wash with Sat.

      
       (10 mL).
      
    • Wash with Brine, dry over

      
      .
      
  • Purification: Usually not required. If O-Boc is observed, recrystallize from Hexane/EtOAc.

Strategy B: Orthogonal Protection (N-Boc, O-TBS)

Objective: Protect the alcohol to prevent side reactions during strong nucleophilic attacks elsewhere on the molecule.

Mechanistic Insight

Silyl chlorides are "hard" electrophiles. While amines can be silylated, the N-Si bond is extremely moisture sensitive and cleaves during workup. The O-Si bond (silylether) is stable. Therefore, we use a standard silylation protocol after N-protection or rely on the instability of N-silyl species.

Protocol B: O-Silylation of N-Boc Intermediate

Pre-requisite: Complete Protocol A first.

ReagentEquiv.Role
N-Boc-(R)-3-(4-F-Ph)-

-alaninol
1.0Substrate
TBDMS-Cl (tert-Butyldimethylsilyl chloride)1.2Silylating Agent
Imidazole2.5Catalyst/Base
DMF (Anhydrous)-Solvent

Methodology:

  • Setup: Dissolve N-Boc intermediate and Imidazole in DMF under Nitrogen atmosphere.

  • Addition: Add TBDMS-Cl in one portion at 0°C.

  • Reaction: Stir at RT for 12 hours.

  • Workup: Dilute with Diethyl Ether (not DCM, to avoid emulsion with DMF). Wash extensively with water (3x) to remove DMF.

  • Result: Provides a fully protected scaffold suitable for Grignard reactions or strong reductions.

Strategy C: Cyclic Oxazolidinone Formation

Objective: Simultaneous protection of N and O terminals, forming a rigid 5-membered ring. This is ideal if the next step involves alkylation at the

Workflow Visualization

Figure 2: Mechanism of oxazolidinone formation using Carbonyl Diimidazole (CDI).

Protocol C: CDI-Mediated Cyclization

Safety Note: This avoids the use of Phosgene gas.

  • Dissolution: Dissolve 10 mmol amino alcohol in 50 mL anhydrous THF.

  • Reagent: Add 1.1 equiv Carbonyl Diimidazole (CDI) at RT.

  • Catalysis: If reaction is slow, add 0.1 equiv DMAP (4-Dimethylaminopyridine).

  • Reflux: Heat to 60°C for 3 hours.

  • Validation: Monitor by IR spectroscopy. Appearance of strong carbonyl stretch at ~1750

    
     (cyclic carbamate) confirms product.
    

Analytical Validation & Quality Control

To ensure the integrity of the (R)-stereocenter and the fluorophenyl group, the following analytical suite is mandatory.

NMR Spectroscopy

The 4-fluorophenyl group is an excellent internal probe.

  • Standard Shift:

    
     to 
    
    
    ppm (relative to
    
    
    ).
  • Validation: A single sharp peak confirms the fluorine environment is intact. Multiple peaks indicate defluorination or degradation of the aromatic ring.

Chiral HPLC
  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane/Isopropanol (90:10).

  • Acceptance Criteria: Enantiomeric Excess (ee) > 98%.

  • Racemization Check: Compare against a racemic standard (synthesized by mixing (R) and (S) starting materials).

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

  • Hansen, K. B., et al. (2009). "First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin." Organic Process Research & Development, 9(5), 634–639.

  • Agami, C., & Couty, F. (2002). "The reactivity of the N-Boc protecting group: an under-rated feature." Tetrahedron, 58(14), 2701-2724.

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 68, 83.

Disclaimer: This Application Note is for research purposes only. All chemical operations should be performed by qualified personnel in a fume hood with appropriate PPE.

Troubleshooting & Optimization

Impact of solvent on stereoselectivity in reactions with (r)-3-(4-Fluorophenyl)-beta-alaninol

Technical Support Center: Stereoselective Synthesis with (R)-3-(4-Fluorophenyl)- -alaninol

Welcome to the Advanced Synthesis Support Hub. This guide addresses critical troubleshooting scenarios regarding solvent effects on the stereochemical outcomes of reactions involving (R)-3-(4-Fluorophenyl)-


-alaninol
Module 1: Stereocontrol & Solvent Interaction
Q1: Why am I observing eroded enantiomeric excess (ee%) when scaling up my reaction in polar solvents like DMF or Methanol?

Diagnosis: Disruption of the Chelated Transition State. In reactions involving

Technical Explanation:

  • Non-Polar/Aprotic Solvents (Toluene, DCM): These solvents possess low dielectric constants and do not compete for hydrogen bonding. They force the substrate to adopt a "closed" conformation (intramolecular H-bond between the hydroxyl and the amine or carbonyl of the electrophile), maximizing facial discrimination.

  • Polar/Protic Solvents (MeOH, DMF, DMSO): These are strong H-bond donors/acceptors. They solvate the amine and hydroxyl groups of the (R)-3-(4-Fluorophenyl)-

    
    -alaninol, breaking the intramolecular network. This leads to an "open" transition state where the steric bulk of the 4-fluorophenyl group is less effective at blocking one face of the molecule, resulting in lower diastereomeric ratios (dr) or ee%.
    

Corrective Action: Switch to non-coordinating solvents. If solubility is an issue due to the fluorinated ring, use a biphasic system or a minimal amount of co-solvent (e.g., THF) only if necessary.

Key Insight: The electron-withdrawing nature of the para-fluoro substituent decreases the basicity of the amine slightly, making the intramolecular H-bond weaker than in non-fluorinated phenylalanine derivatives. This makes the system more sensitive to solvent disruption [1].

Q2: I switched to Toluene to improve stereoselectivity, but the reaction rate dropped significantly. How do I balance rate vs. selectivity?

Diagnosis: Solubility-Reactivity Trade-off. While Toluene promotes the tight transition states required for high stereoselectivity, (R)-3-(4-Fluorophenyl)-

Troubleshooting Protocol:

  • Temperature Modulation: Increase reaction temperature slightly (e.g., from -78°C to -40°C or 0°C to RT). Often, the stereodetermining step is entropy-controlled; a slight heat increase breaks aggregates without fully disrupting the transition state geometry.

  • Concentration Adjustment: Run the reaction at higher dilution (0.05 M - 0.1 M). This discourages intermolecular aggregation while maintaining the intramolecular interactions required for stereocontrol.

Module 2: Experimental Data & Visualization
Solvent Performance Matrix

Impact of solvent choice on typical condensation/cyclization reactions (e.g., Oxazoline formation).

Solvent ClassRepresentative SolventDielectric Constant (

)
Stereoselectivity (dr/ee)Reaction RateRecommended Use
Non-Polar Toluene2.38High (++++) Low (+)Primary choice for max stereocontrol.
Chlorinated Dichloromethane (DCM)8.93High (+++) Medium (++)Best balance of solubility and selectivity.
Ethereal Tetrahydrofuran (THF)7.58Medium (++)High (+++)Use if reagent solubility in Toluene is poor.
Polar Aprotic DMF / DMSO>36Low (+)High (++++) Avoid unless stereocenters are already fixed.
Protic Methanol32.7Very Low (-)High (+++)Avoid ; causes solvolysis/racemization risks.
Decision Logic: Solvent Selection Workflow

SolventSelectionStartStart: Select Solvent for(R)-3-(4-Fluorophenyl)-beta-alaninol ReactionGoalPrimary Goal?Start->GoalSelectivityMax Stereoselectivity(Critical Step)Goal->SelectivityChiral Center FormationRateMax Reaction Rate(Non-Stereogenic Step)Goal->RateSimple DerivatizationCheckSolIs Substrate Solublein Toluene?Selectivity->CheckSolPolarUse DMF/MeOH(Fast, Low Selectivity)Rate->PolarTolueneUse Toluene(Best dr/ee)CheckSol->TolueneYesDCMUse DCM(Good dr/ee, better solubility)CheckSol->DCMNoTHFUse THF(Compromise)DCM->THFStill Insoluble

Figure 1: Decision tree for solvent selection based on synthetic priorities. Green nodes indicate optimal pathways for preserving chirality.

Module 3: Advanced Protocols
Standardized Solvent Screening Protocol

Use this protocol to validate solvent effects for your specific electrophile.

Objective: Determine the optimal solvent for the reaction of (R)-3-(4-Fluorophenyl)-

  • Preparation:

    • Prepare 4 reaction vials, each containing 0.1 mmol of (R)-3-(4-Fluorophenyl)-

      
      -alaninol.
      
    • Dry all solvents over molecular sieves (3Å) for 24 hours prior to use. Water content must be <50 ppm to prevent hydrolysis-induced racemization [2].

  • Execution:

    • Vial A: Add 1.0 mL Toluene.

    • Vial B: Add 1.0 mL DCM.

    • Vial C: Add 1.0 mL THF.

    • Vial D: Add 1.0 mL Acetonitrile (MeCN).

    • Add the electrophile (1.1 equiv) dropwise at 0°C.

  • Monitoring:

    • Monitor conversion via TLC or LC-MS at 1 hour, 4 hours, and 12 hours.

    • Critical Step: Upon completion, analyze the crude mixture via Chiral HPLC or SFC before workup to avoid workup-induced enrichment.

  • Analysis:

    • Calculate Diastereomeric Ratio (dr) using integration of crude NMR or Chiral HPLC traces.

    • Success Metric: Select the solvent providing dr > 95:5 with >80% conversion.

Module 4: Mechanistic Visualization

Understanding the "why" is crucial for troubleshooting. The diagram below illustrates the competition between the solvent and the substrate for coordination.

MechanismSubstrate(R)-3-(4-Fluorophenyl)-beta-alaninolNonPolarNon-Polar Solvent(Toluene/DCM)Substrate->NonPolarPolarPolar Solvent(MeOH/DMF)Substrate->PolarClosedTSClosed Transition State(Intramolecular H-Bond)NonPolar->ClosedTSPromotesOpenTSOpen Transition State(Solvent H-Bonding)Polar->OpenTSDisrupts Internal BondHighSelectivityHigh StereoselectivityClosedTS->HighSelectivityLowSelectivityLow Stereoselectivity(Racemization Risk)OpenTS->LowSelectivity

Figure 2: Mechanistic impact of solvent polarity on transition state geometry. Non-polar solvents facilitate the "Closed" state necessary for high stereocontrol.

References
  • Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. Elsevier. (Foundational text on solvent effects in stereoselective reactions and transition state theory).

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. (Comprehensive review covering amino alcohol reactivity and solvent dependencies).

  • Kagoshima, H., et al. (2005). Asymmetric Synthesis of beta-Amino Acids. Current Organic Chemistry. (Discusses the specific electronic effects of fluorinated side chains on amino acid/alcohol derivatives).

Validation & Comparative

Comparative Guide: Racemization Stability of Substituted Chiral Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of the racemization susceptibility of various chiral amino alcohols. It focuses on the mechanistic impact of substituents (aryl vs. alkyl, electron-donating vs. withdrawing) and functional group states (free base vs. salts vs. N-acyl).

Key Insight: Optical purity in amino alcohols is not binary.[1] It is a dynamic state heavily influenced by the electronic stabilization of transient intermediates (carbocations or oxazolines). Aryl-substituted amino alcohols (e.g., Phenylglycinol) exhibit significantly higher racemization rates under acidic conditions compared to Alkyl-substituted analogs (e.g., Valinol) due to benzylic resonance stabilization.

Part 1: Mechanistic Landscapes of Racemization

Understanding how racemization occurs is prerequisite to predicting which compounds are unstable. For amino alcohols, two primary pathways dominate, dictated by pH and substitution.

Acid-Catalyzed: The Carbocation & Oxazoline Pathways

In acidic media (common during salt formation or workup), racemization often proceeds via the cleavage of the C-O bond.

  • Benzylic Substrates: Proceed via an

    
    -like mechanism where the hydroxyl group is protonated and leaves, forming a resonance-stabilized carbocation. Re-attack by water occurs from either face.
    
  • N-Acyl Substrates: If the amine is protected as an amide/carbamate, the carbonyl oxygen can intramolecularly attack the activated hydroxyl center, forming a symmetric (or pseudo-symmetric) oxazoline intermediate.

Base-Catalyzed: Proton Abstraction

This pathway involves the removal of the proton at the chiral center (


-proton). This is generally slow for amino alcohols unless the chiral center is activated by strong Electron Withdrawing Groups (EWGs) or adjacent carbonyls (as in amino acids).
Visualization: The Oxazoline Pathway (Acid-Catalyzed)

This is the most critical impurity pathway for drug developers working with N-protected amino alcohols.

OxazolineMechanism Start Chiral N-Acyl Amino Alcohol (S) Protonation O-Protonation (-OH2+) Start->Protonation H+ Cyclization Cyclization to Oxazoline Intermediate Protonation->Cyclization -H2O Intramolecular Attack Hydrolysis Hydrolysis (Ring Opening) Cyclization->Hydrolysis +H2O Non-stereoselective Racemate Racemic Mixture (R + S) Hydrolysis->Racemate

Caption: Fig 1. Acid-catalyzed racemization of N-acyl amino alcohols via the achiral oxazoline intermediate. This pathway is reversible and leads to rapid loss of ee.

Part 2: Comparative Stability Analysis

This section compares specific classes of amino alcohols based on their structural and electronic properties.

Comparison A: Aryl vs. Alkyl Substitution (Steric & Electronic)

Hypothesis: Benzylic alcohols racemize faster than aliphatic alcohols due to carbocation stability.

FeaturePhenylglycinol (Aryl)Valinol (Alkyl)Phenylalaninol (Homobenzylic)
Structure Ph-CH(NH2)-CH2OHiPr-CH(NH2)-CH2OHPh-CH2-CH(NH2)-CH2OH
Mech. Risk High (Benzylic Cation)Low (Primary Cation)Low/Moderate
Acid Stability Poor (Racemizes at >60°C)Excellent (Stable >100°C)Good
Storage Store as Salt (Dry)Stable as Free BaseStable as Free Base

Technical Insight: Phenylglycinol derivatives are notoriously unstable in acidic aqueous solutions. The phenyl ring stabilizes the planar carbocation intermediate (


 hybridized), lowering the activation energy for C-O bond breakage. Valinol, lacking this resonance, requires extreme conditions to racemize via this path.
Comparison B: Electronic Substituent Effects (Hammett Correlation)

Context: Para-substituted Phenylglycinol derivatives under Acidic Conditions (


 pathway).
Substituent (Para)Electronic EffectCarbocation StabilityRacemization Rate (

)
-OMe (Methoxy) Strong Donor (EDG)Highly StabilizedFastest
-H (Unsubst.) NeutralBaselineBaseline
-NO2 (Nitro) Strong Withdrawing (EWG)DestabilizedSlowest

Critical Distinction:

  • In Acid: EDGs (-OMe) increase racemization risk by stabilizing the cation.

  • In Base: EWGs (-NO2) increase racemization risk by increasing the acidity of the

    
    -proton (facilitating enolization/proton removal).
    
  • Application Note: If working with p-Methoxy-phenylglycinol, avoid acidic aqueous workups; use neutral or basic extraction conditions.

Part 3: Analytical Methodologies

Selecting the right assay is crucial for detecting trace racemization (<1%).

Chiral Stationary Phase (CSP) HPLC
  • Pros: Direct measurement, high precision, no derivatization needed.

  • Cons: Column screening can be expensive.

  • Recommendation: Use polysaccharide-based columns (e.g., Chiralpak AD-H or OD-H) with alkane/alcohol mobile phases.

Derivatization + NMR/HPLC
  • Method: React amino alcohol with an enantiopure agent (e.g., Mosher's Acid Chloride or Marfey's Reagent).

  • Result: Enantiomers become Diastereomers, separable on standard C18 columns or distinguishable by NMR chemical shifts.

  • Pros: Cheap, uses standard equipment.

  • Cons: Kinetic resolution during derivatization can skew results (false ee).

Part 4: Experimental Protocols

Protocol A: Stress Testing for Racemization Kinetics

Use this protocol to validate the stability of a new amino alcohol intermediate.

Materials:

  • Chiral Amino Alcohol (100 mg)

  • Solvent: Acetic Acid (Acidic stress) or Toluene/DBU (Basic stress)

  • Internal Standard: Biphenyl (10 mg)

Workflow:

  • Preparation: Dissolve amino alcohol and internal standard in 5 mL of solvent.

  • Baseline: Take a 50 µL aliquot, dilute in mobile phase, and inject into CSP-HPLC (

    
    ).
    
  • Stress: Heat the solution to 80°C in a sealed reaction vial (prevent evaporation).

  • Sampling: Withdraw aliquots at t = 1h, 4h, 8h, and 24h.

  • Quench: Immediately cool aliquot and neutralize (if acidic, add sat. NaHCO3; if basic, add dilute HCl) to stop reaction.

  • Analysis: Measure the ratio of (R) vs (S) peak areas.

Calculation:



Plot 

vs. time. The slope represents the rate of racemization.
Visualization: Method Selection Decision Tree

MethodSelection Start Select Analytical Method UV Does compound have UV Chromophore? Start->UV CSP Use Chiral HPLC (Chiralpak AD/OD) UV->CSP Yes (Aryl) Deriv Derivatization Required UV->Deriv No (Aliphatic) Marfey Marfey's Reagent (FDAA) + C18 HPLC Deriv->Marfey High Sensitivity Needed Mosher Mosher's Acid + F-NMR / H-NMR Deriv->Mosher Structure Elucidation

Caption: Fig 2. Decision matrix for selecting the appropriate analytical technique based on substrate chromophores and sensitivity requirements.

References

  • Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. Elsevier. (Foundational text on stereoselective mechanisms).
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118.

  • Bhushan, R., & Martens, J. (1997). Amino Acids and Derivatives: Racemization and Resolution. Biomedical Chromatography.
  • Ebbers, E. J., et al. (1997). Controlled Racemization of Optically Active Organic Compounds: Prospects for Asymmetric Transformation. Tetrahedron, 53(28), 9417-9476.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.